2-amino-3-chloropyridine-4-carboxylic acid
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Overview
Description
2-Amino-3-chloropyridine-4-carboxylic acid is a heterocyclic organic compound that contains both an amino group and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chloropyridine-4-carboxylic acid typically involves the chlorination of pyridine derivatives followed by amination and carboxylation reactions. One common method includes the reaction of 2-chloropyridine with ammonia to introduce the amino group, followed by carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or nickel, can facilitate the chlorination and amination steps, while high-pressure reactors are used for the carboxylation process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include alcohols and aldehydes.
- Substitution products vary depending on the nucleophile used, resulting in a wide range of substituted pyridine derivatives .
Scientific Research Applications
2-Amino-3-chloropyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-amino-3-chloropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes .
Comparison with Similar Compounds
- 2-Amino-4-chloropyridine
- 2-Amino-5-chloropyridine
- 2-Amino-6-chloropyridine
Comparison: While these compounds share a similar pyridine core with amino and chlorine substituents, 2-amino-3-chloropyridine-4-carboxylic acid is unique due to the presence of the carboxylic acid group at the fourth position. This additional functional group enhances its reactivity and potential for forming diverse derivatives, making it more versatile for various applications .
Properties
CAS No. |
1393573-06-2 |
---|---|
Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.6 |
Purity |
95 |
Origin of Product |
United States |
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